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molecular formula C14H15NO5 B8510270 methyl 3-(1,3-dioxoisoindol-2-yl)oxy-2,2-dimethylpropanoate

methyl 3-(1,3-dioxoisoindol-2-yl)oxy-2,2-dimethylpropanoate

Cat. No. B8510270
M. Wt: 277.27 g/mol
InChI Key: FUNQVKNZKSAPKD-UHFFFAOYSA-N
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Patent
US07745663B2

Procedure details

To 3-(1,3-dioxo-1,3-dihydro-isoindol-2-yloxy)-2,2-dimethyl-propionic acid methyl ester (800 mg) obtained in Step A was added a 40% solution of methylamine in methanol (6 ml), and the mixture was stirred at 60° C. for 13 hours. After the reaction mixture was concentrated under reduced pressure, dichloromethane was added to the residue, and insoluble matter was filtered. The filtrate was concentrated, and the residue was purified by silica gel column chromatography to give the title compound (202 mg).
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
6 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
C[O:2][C:3](=O)[C:4]([CH3:19])([CH3:18])[CH2:5][O:6][N:7]1C(=O)C2C(=CC=CC=2)C1=O.[CH3:21][NH2:22]>CO>[NH2:7][O:6][CH2:5][C:4]([CH3:19])([CH3:18])[C:3]([NH:22][CH3:21])=[O:2]

Inputs

Step One
Name
Quantity
800 mg
Type
reactant
Smiles
COC(C(CON1C(C2=CC=CC=C2C1=O)=O)(C)C)=O
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CN
Name
Quantity
6 mL
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Stirring
Type
CUSTOM
Details
the mixture was stirred at 60° C. for 13 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
After the reaction mixture was concentrated under reduced pressure, dichloromethane
ADDITION
Type
ADDITION
Details
was added to the residue, and insoluble matter
FILTRATION
Type
FILTRATION
Details
was filtered
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated
CUSTOM
Type
CUSTOM
Details
the residue was purified by silica gel column chromatography

Outcomes

Product
Details
Reaction Time
13 h
Name
Type
product
Smiles
NOCC(C(=O)NC)(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 202 mg

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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